2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide
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Overview
Description
2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antihistamines, antipsychotics, and antiemetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide typically involves the reaction of benzhydryl chloride with piperazine to form 4-benzhydryl-piperazine. This intermediate is then reacted with 2,3-dichlorophenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential use as an antihistamine or antipsychotic.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide likely involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential pharmacological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(2-chloro-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(3,4-dichloro-phenyl)-acetamide
- 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-difluoro-phenyl)-acetamide
Uniqueness
Compared to similar compounds, 2-(4-Benzhydryl-piperazin-1-yl)-N-(2,3-dichloro-phenyl)-acetamide may exhibit unique pharmacological properties due to the specific positioning of the dichloro groups on the phenyl ring. This can influence its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C25H25Cl2N3O |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C25H25Cl2N3O/c26-21-12-7-13-22(24(21)27)28-23(31)18-29-14-16-30(17-15-29)25(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,25H,14-18H2,(H,28,31) |
InChI Key |
PXGLQTJSMNGMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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